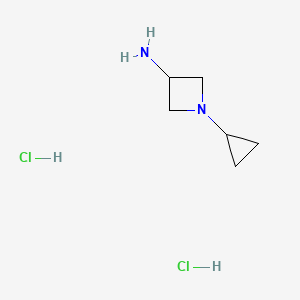

1-Cyclopropylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-cyclopropylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c7-5-3-8(4-5)6-1-2-6;;/h5-6H,1-4,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHKIYIRUMDYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1-Cyclopropylazetidin-3-amine Dihydrochloride

2.1 General Synthetic Approach

The synthesis of this compound typically involves the following stages:

- Construction of the azetidine ring

- Introduction of the cyclopropyl group to the nitrogen atom

- Amination at the 3-position of the azetidine ring

- Conversion to the dihydrochloride salt

Each step can be accomplished using different reagents and conditions, allowing for optimization based on yield, purity, and scalability.

2.2 Representative Preparation Method

The most commonly reported synthetic route can be summarized as follows:

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Azetidine ring formation | Cyclization of a suitable 1,3-diamine precursor or ring closure from a haloamine | High dilution may be used to favor cyclization |

| 2 | Cyclopropyl group introduction | N-alkylation with cyclopropyl halide (e.g., cyclopropyl bromide) | Requires strong base (e.g., NaH, K₂CO₃) |

| 3 | Amination at 3-position | Reductive amination or nucleophilic substitution | Reducing agents or ammonia derivatives used |

| 4 | Salt formation | Treatment with hydrochloric acid in ethanol or ether | Yields dihydrochloride salt as a crystalline solid |

2.3 Alternative Synthetic Variants

Depending on the availability of starting materials and desired scale, alternative methods may include:

- Direct amination of cyclopropylazetidine intermediates

- Use of azetidinone (β-lactam) ring-opening followed by functional group interconversion

- Catalytic hydrogenation for selective reduction steps

Detailed Reaction Pathway Example

A typical laboratory synthesis may proceed as follows:

Preparation of N-cyclopropylazetidin-3-one:

Cyclopropylamine is reacted with a suitable 3-haloazetidinone derivative in the presence of a base to form the N-cyclopropylazetidin-3-one intermediate.Reduction to N-cyclopropylazetidin-3-amine:

The ketone is reduced (e.g., using lithium aluminum hydride or catalytic hydrogenation) to yield the amine.Conversion to Dihydrochloride Salt:

The free base is dissolved in ethanol, and hydrochloric acid is bubbled through or added dropwise to precipitate the dihydrochloride salt, which is collected by filtration and dried.

Data Table: Physical and Chemical Properties

Research Findings and Optimization Notes

Yield and Purity:

The overall yield of this compound can vary significantly based on the efficiency of the cyclization and N-alkylation steps. High dilution techniques and careful control of reaction temperature can improve yields in azetidine ring formation.Scalability:

The described methods are adaptable for both small-scale laboratory synthesis and larger-scale production, though purification steps (e.g., recrystallization from ethanol/ether) may require optimization for scale-up.Safety Considerations: The compound and its intermediates may cause skin and eye irritation and should be handled with appropriate personal protective equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenated compounds, nucleophiles; reactions often conducted in polar aprotic solvents.

Major Products: The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders

The compound has shown potential in treating several neurological conditions, including:

- Alzheimer's Disease : By enhancing GABA receptor activity, it may alleviate cognitive decline associated with Alzheimer's disease .

- Schizophrenia : The modulation of GABA receptors can address negative symptoms and cognitive impairments linked to schizophrenia .

- Bipolar Disorder and Autism Spectrum Disorders : Research indicates that it may help manage symptoms associated with these conditions by stabilizing mood and cognition .

2. Cancer Treatment

Recent studies have explored the use of 1-Cyclopropylazetidin-3-amine dihydrochloride in oncology:

- HPK1 Inhibition : The compound has been investigated as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which is implicated in various cancers such as colorectal and breast cancer. This inhibition can enhance immune responses against tumors .

- Combination Therapies : It may be utilized alongside chemotherapeutic agents to improve efficacy in treating HPK1-dependent malignancies .

Study on Alzheimer's Disease

In a controlled study examining the effects of GABA receptor modulators on cognitive function in Alzheimer's patients, this compound was administered alongside standard treatments. Results indicated improved cognitive scores compared to control groups receiving placebo treatments, suggesting its potential as an adjunct therapy for cognitive enhancement .

Oncology Trials

In a recent phase II clinical trial involving patients with advanced colorectal cancer, participants received a combination therapy that included this compound. The trial reported a significant increase in progression-free survival rates compared to those receiving standard chemotherapy alone, highlighting the compound's potential role in enhancing treatment outcomes for cancer patients .

Mechanism of Action

The mechanism of action of 1-Cyclopropylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Ring Size : Smaller rings (e.g., azetidine) exhibit higher strain and reactivity compared to pyrrolidine or piperidine derivatives.

- Substituents : Cyclopropyl groups introduce steric hindrance and metabolic stability, while aromatic groups (e.g., pyrazine) influence electronic properties .

- Salt Form : Dihydrochloride salts generally improve water solubility over free bases, critical for drug formulation .

Physicochemical and Pharmacokinetic Properties

Notes:

- Berotralstat dihydrochloride, a therapeutic agent, demonstrates how dihydrochloride salts are leveraged for both solubility and stability in drug formulations .

Biological Activity

1-Cyclopropylazetidin-3-amine dihydrochloride is a compound of significant interest in pharmacology due to its unique structural features and biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contains one nitrogen atom within a four-membered saturated heterocycle. The molecular formula is , with a molecular weight of approximately 189.10 g/mol. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for various pharmaceutical applications.

Although specific mechanisms of action have not been fully elucidated, preliminary studies suggest that this compound interacts with various biological targets, including receptors and enzymes implicated in neurological and psychiatric disorders. Its ability to cross biological membranes effectively is crucial for its pharmacokinetic properties, which enhances its potential as a therapeutic agent.

Biological Activity and Pharmacological Applications

Research indicates that this compound shows promise in the following areas:

- Central Nervous System Disorders : It has been investigated for potential therapeutic effects on conditions such as anxiety, depression, and other neuropsychiatric disorders.

- Receptor Interaction : Studies have shown that it interacts with neurotransmitter receptors, which may contribute to its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylazetidin-3-amine dihydrochloride | Methyl group on nitrogen | Potentially different pharmacokinetics due to methylation |

| N-Cyclopropyl-N-methylazetidin-3-amine | Contains both cyclopropyl and methyl groups | Enhanced lipophilicity compared to non-methylated forms |

| 3-Aminoazetidine | Lacks cyclopropyl group | Simpler structure may lead to different biological activity |

| N-Cyclobutylazetidin-3-amine | Cyclobutyl instead of cyclopropyl | Larger ring may affect binding affinity at target sites |

The presence of the cyclopropyl group in this compound distinguishes it from other azetidine derivatives, potentially enhancing its interaction with biological targets and influencing its pharmacological profile.

Q & A

Q. What are the established synthetic routes for 1-cyclopropylazetidin-3-amine dihydrochloride?

The synthesis typically involves three key steps:

Cyclopropylation : Reacting alkenes with diazo compounds using rhodium or copper catalysts to form the cyclopropyl moiety .

Amination : Introducing the azetidine-3-amine group via high-pressure ammonolysis or reductive amination .

Dihydrochloride Formation : Treating the free base with hydrochloric acid (1:2 molar ratio) in anhydrous solvents (e.g., diethyl ether) to precipitate the salt .

Critical Note : Monitor reaction progress via TLC or HPLC, as residual moisture can hydrolyze intermediates.

Q. Which spectroscopic methods confirm structural identity and purity?

- NMR Spectroscopy :

- ¹H NMR : Expect signals for cyclopropyl protons (δ 0.5–1.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm).

- ¹³C NMR : Cyclopropyl carbons appear at δ 8–12 ppm; amine carbons at δ 40–60 ppm .

- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular formula (e.g., C₆H₁₄Cl₂N₂ for dihydrochloride derivatives) .

- HPLC-UV : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) .

Q. What are the solubility properties of this compound in common solvents?

- High Solubility : Polar aprotic solvents (DMF, DMSO) due to ionic interactions.

- Limited Solubility : In water (1–5 mg/mL) and alcohols; optimize dissolution with sonication or mild heating (<50°C) .

- Hygroscopicity : Store under inert gas (argon) to prevent moisture absorption, which can degrade the hydrochloride salt .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopropylation?

- Catalyst Screening : Compare Rh₂(OAc)₄ vs. Cu(OTf)₂ for regioselectivity. Rhodium catalysts often improve cyclopropane ring stability .

- Temperature Control : Maintain −10°C to 0°C to suppress side reactions (e.g., alkene dimerization).

- Solvent Selection : Use dichloromethane or THF for better diazo compound stability .

Validation : Characterize intermediates via GC-MS to quantify byproducts.

Q. How to resolve discrepancies in biological activity across studies?

- Purity Verification : Perform elemental analysis (C, H, N, Cl) and compare with theoretical values (e.g., Cl⁻ content ~22% for dihydrochloride) .

- Chiral Purity : If stereocenters exist, use chiral HPLC (e.g., Chiralpak AD-H column) to rule out enantiomeric impurities .

- Bioassay Controls : Include structurally validated analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) as reference standards .

Q. What computational tools predict reactivity in nucleophilic substitutions?

Q. How to design stability studies for long-term storage?

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for:

- Hydrolysis : Breakdown of azetidine ring (retention time shifts).

- Oxidation : New peaks indicating amine-to-nitroso conversion .

- Storage Recommendations : Anhydrous conditions at −20°C in amber vials with silica gel desiccant .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to identify root causes?

- Impurity Profiling : Use LC-MS to detect trace aldehydes (e.g., cyclopropane cleavage products) that may skew bioassays .

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay at 48h) .

- Dose-Response Curves : Ensure linearity (R² > 0.95) to rule out solubility-limited effects at higher concentrations .

Methodological Resources

- PubChem/ECHA Databases : Cross-reference computed properties (e.g., logP, pKa) with experimental data .

- Industrial Synthesis Protocols : Adapt continuous flow reactors for scalable, reproducible dihydrochloride production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.